3,5-DINITRO-N'-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE
Overview
Description
3,5-DINITRO-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE: is an organic compound with the molecular formula C14H10N4O5 It is characterized by the presence of nitro groups at the 3 and 5 positions of the benzene ring, and a hydrazide linkage with a phenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DINITRO-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3,5-dinitrobenzoic acid hydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reductants like tin(II) chloride.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Chemistry: 3,5-DINITRO-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is used as a building block in the synthesis of more complex organic molecules. Its nitro and hydrazide functionalities make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in redox reactions. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties, due to its conjugated system and nitro groups.
Mechanism of Action
The mechanism of action of 3,5-DINITRO-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets through its nitro and hydrazide groups. These functional groups can participate in redox reactions, forming reactive intermediates that can modify biological molecules such as proteins and nucleic acids. The compound may also interact with specific enzymes, inhibiting their activity by forming covalent bonds with active site residues.
Comparison with Similar Compounds
- 3,5-Dinitrobenzoic acid hydrazide
- 3,5-Dinitrobenzaldehyde
- 3,5-Dinitro-N’-(4-pyridinylmethylene)benzohydrazide
Comparison: Compared to these similar compounds, 3,5-DINITRO-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of nitro and hydrazide functionalities, which confer distinct reactivity and potential applications. Its phenylmethylene group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-3,5-dinitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-14(16-15-9-10-4-2-1-3-5-10)11-6-12(17(20)21)8-13(7-11)18(22)23/h1-9H,(H,16,19)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQQTDMDKNJWHO-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39575-23-0 | |
Record name | NSC148184 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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